molecular formula C19H19BrN2O3S B5032861 5-(5-bromo-2-hydroxy-3-methoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one

5-(5-bromo-2-hydroxy-3-methoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one

Cat. No.: B5032861
M. Wt: 435.3 g/mol
InChI Key: GPRSHWJURMMFKM-UHFFFAOYSA-N
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Description

“5-(5-bromo-2-hydroxy-3-methoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one” is a complex organic compound that features a unique tricyclic structure. This compound is characterized by the presence of bromine, hydroxyl, and methoxy functional groups, as well as a thia-diazatricyclic core. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(5-bromo-2-hydroxy-3-methoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one” typically involves multi-step organic synthesis. The process may start with the bromination of a suitable phenol derivative, followed by methoxylation and subsequent cyclization reactions to form the tricyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution could result in a variety of functionalized tricyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could serve as a template for designing new materials with specific properties.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, leading to various pharmacological effects.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(5-bromo-2-hydroxy-3-methoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxy-3-methoxyphenyl derivatives: Compounds with similar functional groups but different core structures.

    Thia-diazatricyclic compounds: Molecules with similar tricyclic cores but different substituents.

Uniqueness

The uniqueness of “5-(5-bromo-2-hydroxy-3-methoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one” lies in its specific combination of functional groups and tricyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(5-bromo-2-hydroxy-3-methoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3S/c1-25-13-9-10(20)8-12(16(13)23)17-21-18(24)15-11-6-4-2-3-5-7-14(11)26-19(15)22-17/h8-9,23H,2-7H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRSHWJURMMFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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